4,5-Dichloro-6-(trifluoromethyl)pyrimidine

説明

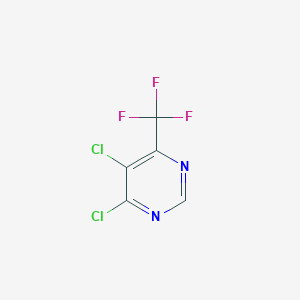

4,5-Dichloro-6-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound with the molecular formula C5HCl2F3N2. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the pyrimidine ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-6-(trifluoromethyl)pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2,4,6-trichloropyrimidine with trifluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial to optimize the production process .

化学反応の分析

Transesterification

Diethyl oxalate undergoes transesterification reactions, where the ethoxy groups are exchanged with other alcohols in the presence of a catalyst. For instance, it reacts with phenol to form diphenyl oxalate using solid-acid catalysts such as MoO₃/TiO₂.

where PhOH represents phenol.

In a study of the transesterification of dimethyl oxalate (DMO) with ethanol (EtOH) using various catalysts, a lower pKb value resulted in a stronger nucleophilicity and a higher catalytic efficiency . Sodium tert-butoxide exhibited a high turnover frequency (TOF) value of 274,032 h⁻¹ at room temperature .

Claisen Condensation

Diethyl oxalate participates in Claisen condensation reactions with compounds containing active methylene groups, such as ketosteroids, leading to the formation of glyoxalyl derivatives. These reactions typically require basic conditions.

Hydrogenation

Hydrogenation of diethyl oxalate can yield ethylene glycol in the presence of copper-based catalysts. This reaction is significant in the synthesis of ethylene glycol from renewable resources.

Hydrolysis

Diethyl oxalate undergoes hydrolysis in the presence of water, yielding ethanol and oxalic acid . The hydrolysis reaction's half-life is approximately 0.5 days at pH 4 and 35°C . Studies monitoring the hydrolysis of diethyl oxalate show that the reaction's conductivity increases linearly for approximately 50 hours until a plateau is reached at around 100 hours, indicating the reaction is complete .

Reaction with Amines

Diethyl oxalate reacts with amines, with the outcome depending on the type of amine. With primary amines, it forms a solid compound, N,N-oxamide.

CO Coupling Reaction

Diethyl oxalate can be prepared by a gas phase method where carbon monoxide (CO) is coordinated with ethyl nitrite and catalyzed by a bimetallic supported catalyst to generate diethyl oxalate .

The reaction follows a two-step chemical reaction: a linked reaction where CO is coordinated with ethyl nitrite, and a regeneration reaction where the unreacted gas containing NO reacts with ethanol and oxygen to regenerate ethyl nitrite . This method achieves a high total conversion rate of CO and selectivity for diethyl oxalate .

科学的研究の応用

Medicinal Chemistry

4,5-Dichloro-6-(trifluoromethyl)pyrimidine serves as a key intermediate in the development of pharmaceuticals targeting cancer and infectious diseases. Its structural modifications have led to compounds exhibiting significant antitumor and antimicrobial activities.

- Antitumor Activity : Research indicates that derivatives of this compound can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). For instance, studies have shown IC50 values as low as 0.126 μM for related compounds. These compounds often induce apoptosis and disrupt critical signaling pathways involved in tumor progression.

- Antimicrobial Properties : Pyrimidine derivatives are known for their antimicrobial activity against various bacterial strains. In vitro assays demonstrate effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.8 to 6.25 µg/mL.

Agrochemical Development

The compound is also utilized in the synthesis of agrochemicals, including herbicides and fungicides. Its trifluoromethyl group enhances lipophilicity, allowing it to interact effectively with biological membranes in target organisms.

Case Study on Antitumor Activity

A study evaluated the efficacy of a pyrimidine derivative similar to this compound in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. The results indicated a significant reduction in lung metastasis after treatment over 30 days compared to standard therapies.

Case Study on Antimicrobial Efficacy

In a comparative study against conventional antibiotics, a related compound demonstrated superior activity against Chlamydia species, suggesting potential as a new antimicrobial agent.

作用機序

The mechanism of action of 4,5-Dichloro-6-(trifluoromethyl)pyrimidine varies depending on its application. In pharmaceuticals, it often acts by inhibiting specific enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets . The chlorine atoms can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

類似化合物との比較

- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

- 2,4,6-Trichloropyrimidine

- 2,4-Dichloro-6-(trifluoromethyl)pyrimidine

Comparison: 4,5-Dichloro-6-(trifluoromethyl)pyrimidine is unique due to the specific positioning of its substituents, which can significantly affect its reactivity and biological activity. Compared to 2,4-dichloro derivatives, the 4,5-dichloro configuration may offer different steric and electronic properties, making it more suitable for certain applications .

生物活性

4,5-Dichloro-6-(trifluoromethyl)pyrimidine is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with dichloro and trifluoromethyl groups. The presence of these electronegative substituents enhances its reactivity and bioactivity. The molecular formula is , with a molecular weight of 238.00 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antitumor Activity : Research indicates that pyrimidine derivatives can inhibit cell proliferation in cancer cell lines. For instance, studies have shown that compounds similar to this compound demonstrate significant inhibitory effects on the growth of MDA-MB-231 (triple-negative breast cancer) cells with IC50 values as low as 0.126 μM . These compounds often induce apoptosis and can disrupt key signaling pathways involved in tumor progression.

- Antimicrobial Properties : Pyrimidines are known for their antimicrobial activities. Compounds structurally related to this compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative organisms. The mechanism often involves inhibition of DNA synthesis or interference with metabolic pathways essential for bacterial growth .

Antitumor Efficacy

A study evaluating the antitumor efficacy of pyrimidine derivatives found that compounds with similar structures to this compound exhibited potent growth inhibition in xenograft mouse models. For example, one derivative reduced tumor size significantly without causing hepatotoxicity .

Antimicrobial Activity

In vitro assays have demonstrated that related pyrimidine compounds possess significant antimicrobial activity against pathogens such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.8 to 6.25 µg/mL, indicating strong potential for therapeutic applications in treating bacterial infections .

Case Studies

- Case Study on Antitumor Activity : A novel pyrimidine derivative was tested in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. The compound demonstrated a significant reduction in metastatic nodules after treatment over a period of 30 days, suggesting effective control over tumor spread .

- Case Study on Antimicrobial Efficacy : In a comparative study against standard antibiotics, a related compound showed superior activity against Chlamydia species compared to traditional treatments like penicillin, highlighting its potential as a new antimicrobial agent .

Data Summary

特性

IUPAC Name |

4,5-dichloro-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2F3N2/c6-2-3(5(8,9)10)11-1-12-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSXFPPHNGJCLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476613 | |

| Record name | 4,5-DICHLORO-6-TRIFLUOROMETHYLPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141602-36-0 | |

| Record name | 4,5-DICHLORO-6-TRIFLUOROMETHYLPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。